molecular formula C12H22F2N2O2 B11772224 tert-Butyl 4-(2,2-difluoroethyl)-3-methylpiperazine-1-carboxylate

tert-Butyl 4-(2,2-difluoroethyl)-3-methylpiperazine-1-carboxylate

Cat. No.: B11772224
M. Wt: 264.31 g/mol
InChI Key: VGPGZWZHSHMOII-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2,2-difluoroethyl)-3-methylpiperazine-1-carboxylate is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a 3-methyl substituent, and a 2,2-difluoroethyl moiety at the 4-position. This compound is of significant interest in medicinal chemistry due to its structural versatility, enabling further functionalization for drug discovery.

Properties

Molecular Formula

C12H22F2N2O2

Molecular Weight

264.31 g/mol

IUPAC Name

tert-butyl 4-(2,2-difluoroethyl)-3-methylpiperazine-1-carboxylate

InChI

InChI=1S/C12H22F2N2O2/c1-9-7-16(11(17)18-12(2,3)4)6-5-15(9)8-10(13)14/h9-10H,5-8H2,1-4H3

InChI Key

VGPGZWZHSHMOII-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1CC(F)F)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2,2-difluoroethyl)-3-methylpiperazine-1-carboxylate typically involves the reaction of tert-butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate with a methylating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like sodium hydride or potassium carbonate to facilitate the methylation process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2,2-difluoroethyl)-3-methylpiperazine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

tert-Butyl 4-(2,2-difluoroethyl)-3-methylpiperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2,2-difluoroethyl)-3-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations:

  • Electronic Effects : The difluoroethyl group’s electron-withdrawing nature may improve metabolic stability compared to electron-donating groups like ethoxy .
  • Synthetic Flexibility : Unlike analogues with complex aryl or heteroaryl substituents, the difluoroethyl group simplifies synthesis, as seen in high-yield procedures for similar Boc-protected piperazines (e.g., 98% yield for tert-butyl 4-(2-methylbenzyl)piperazine-1-carboxylate) .

Physicochemical Properties

  • Solubility : The difluoroethyl group’s moderate polarity may balance lipophilicity, contrasting with highly polar substituents like 4-hydroxyphenyl () or hydrophilic triazolyl groups () .
  • Stability : The Boc group’s stability under basic conditions is consistent across analogues, enabling deprotection for further functionalization .

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